CHROMIC SULFATE

Übersicht

Beschreibung

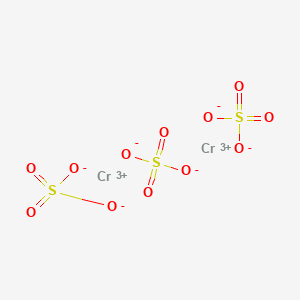

CHROMIC SULFATE, also known as chromium(III) sulfate, is an inorganic compound with the chemical formula Cr₂(SO₄)₃. It typically appears as a violet or green solid that is soluble in water. This compound is commonly used in the leather tanning industry due to its ability to cross-link collagen fibers, providing durability and resistance to water .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

CHROMIC SULFATE can be synthesized through the reduction of chromate salts with sulfur dioxide. The reaction can be represented as follows: [ \text{Na}_2\text{Cr}_2\text{O}_7 + 3 \text{SO}_2 + \text{H}_2\text{O} \rightarrow \text{Cr}_2(\text{SO}_4)_3 + 2 \text{NaOH} ] This method involves the reduction of sodium dichromate with sulfur dioxide in the presence of water .

Industrial Production Methods

Industrial production of chromium sulfate often involves the treatment of chromium-containing waste materials. For example, waste chromium liquid and residue from electroplating processes can be collected and treated with sulfuric acid and reducing agents to produce chromium sulfate . This method not only recycles waste materials but also reduces environmental pollution.

Analyse Chemischer Reaktionen

Reactions with Bases

Chromium(III) sulfate undergoes hydrolysis and precipitation in basic conditions:

Stepwise Reactions:

-

Precipitation of chromium(III) hydroxide :

Forms a green gelatinous precipitate -

Redissolution in excess base :

Yields soluble hexahydroxochromate(III)

Redox Reactions

Chromium(III) in chromic sulfate participates in oxidation-reduction processes:

| Reaction Type | Equation | Conditions | Outcome |

|---|---|---|---|

| Oxidation to Cr(VI) | Basic medium, H₂O₂ as oxidizer | Yellow chromate(VI) solution | |

| Reduction to Cr(II) | Acidic medium, Zn as reductant | Blue chromium(II) sulfate solution |

Complexation and Ligand Exchange

The chromium(III) ion forms stable complexes with diverse ligands:

| Complex Ion | Formula | Color | Stability |

|---|---|---|---|

| Hexaaquachromium(III) | Violet | Stable in acidic solutions | |

| Sulfato-complex | Green | Forms upon heating aqueous solutions | |

| Hydroxido-complex | Yellow | Stable in strongly basic solutions |

Industrial and Environmental Reactions

-

Leather tanning : Basic chromium sulfate () stabilizes collagen via cross-linking carboxyl groups .

-

Waste treatment : Chromium(III) sulfate reacts with sulfides to form insoluble , mitigating environmental toxicity .

Thermal Decomposition

Heating this compound above 300°C yields chromium(III) oxide:

Identified via thermogravimetric analysis (TGA) .

Solubility and Stability Data

| Property | Value | Conditions | Source |

|---|---|---|---|

| Solubility in water | 243.9 g/L (25°C) | Hydrated form | |

| pH of 1M solution | 2.1–2.5 | Aqueous solution | |

| Stability in air | Oxidizes slowly to Cr(VI) | Humid environments |

Wissenschaftliche Forschungsanwendungen

Industrial Applications

-

Tanning Industry

- Function : Basic chromium sulfate is predominantly used in leather tanning processes. It enhances the durability and water resistance of leather products.

- Process : The tanning process involves treating animal hides with chromium salts, which chemically bond to the collagen fibers, resulting in stabilized leather .

- Dyestuff and Pigment Production

- Wood Preservation

- Corrosion Inhibition

Environmental Research Applications

-

Bioremediation Studies

- Recent research has explored using sulfate-reducing bacteria (SRB) to reduce hexavalent chromium (Cr(VI)) to trivalent chromium (Cr(III)) under anaerobic conditions. This process not only detoxifies chromium but also provides insights into microbial interactions with heavy metals .

- A study indicated that SRB could mediate the reduction of Cr(VI) effectively, suggesting potential applications in bioremediation of contaminated sites .

- Pollution Control

Case Studies

Safety and Toxicological Considerations

While this compound has beneficial applications, it poses health risks if mishandled. Reports indicate severe toxicity associated with ingestion or exposure to high concentrations, particularly related to hexavalent chromium compounds. A notable case involved fatal poisoning due to ingestion of a tanning solution containing high levels of basic chromium sulfate . Safety protocols must be strictly followed to mitigate these risks.

Wirkmechanismus

CHROMIC SULFATE exerts its effects through several mechanisms:

Insulin Signaling: Chromium(III) enhances insulin signaling by upregulating insulin-stimulated signal transduction pathways.

Molecular Targets: The primary molecular targets include the insulin receptor and various intracellular signaling molecules involved in glucose metabolism.

Vergleich Mit ähnlichen Verbindungen

CHROMIC SULFATE can be compared with other chromium compounds such as:

Chromium(II) sulfate: Similar in structure but differs in oxidation state and reactivity.

Chromium(III) chloride: Another chromium(III) compound with different anions, leading to variations in solubility and chemical behavior.

Chromium(III) nitrate: Used in similar applications but has different properties due to the presence of nitrate ions.

This compound is unique in its widespread use in the leather tanning industry and its role in biological systems, particularly in glucose metabolism and insulin regulation .

Biologische Aktivität

Chromic sulfate, a chromium(III) salt, is widely used in various industrial applications, including leather tanning, dyeing, and electroplating. Its biological activity is significant due to its interactions with biological systems, particularly concerning toxicity and potential therapeutic effects. This article reviews the biological activity of this compound based on diverse research findings, case studies, and relevant data.

This compound (Cr₂(SO₄)₃·xH₂O) is a peach-colored, odorless powder that is soluble in water. It is primarily used in:

- Leather Tanning : Acts as a tanning agent to stabilize collagen fibers.

- Dyeing : Used in textile industries for dye fixation.

- Electroplating : Serves as an electrolyte in chromium plating processes.

- Ceramics and Inks : Functions as a pigment.

Toxicity and Health Effects

This compound exhibits varying degrees of toxicity depending on its oxidation state. The trivalent form (Cr(III)) is generally considered less toxic than the hexavalent form (Cr(VI)). However, significant health risks are associated with exposure to this compound:

- Acute Toxicity : A case study reported a fatal incident involving a woman who ingested 400 ml of a leather tanning solution containing basic chromium sulfate. The patient developed cardiogenic shock due to pancreatitis and gut mucosal necrosis .

- Chronic Exposure : Long-term exposure can lead to respiratory issues, skin sensitization, and allergic reactions. Chronic inhalation of chromium compounds has been linked to lung cancer and other serious health effects .

- Immunological Effects : Studies indicate that chromium(VI) compounds can stimulate the immune system but also cause contact dermatitis in sensitized individuals .

Chromium's biological activity is influenced by its oxidation state:

- Trivalent Chromium (Cr(III)) : Plays a role in glucose metabolism and insulin signaling. It enhances insulin receptor activity and promotes glucose uptake by muscle cells .

- Hexavalent Chromium (Cr(VI)) : Known for its carcinogenic potential, it induces oxidative stress and DNA damage through reactive intermediates .

Case Studies

- Fatal Poisoning Incident : A documented case highlighted the severe consequences of acute exposure to basic chromium sulfate, leading to death from multiple organ failure due to ingestion .

- Environmental Impact Studies : Research on electroplating wastewater showed that sulfate-reducing bacteria could mediate the reduction of Cr(VI) to less toxic forms under specific conditions . This indicates potential bioremediation strategies using microbial processes.

Data Tables

Eigenschaften

IUPAC Name |

chromium(3+);trisulfate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/2Cr.3H2O4S/c;;3*1-5(2,3)4/h;;3*(H2,1,2,3,4)/q2*+3;;;/p-6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GRWVQDDAKZFPFI-UHFFFAOYSA-H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[O-]S(=O)(=O)[O-].[O-]S(=O)(=O)[O-].[O-]S(=O)(=O)[O-].[Cr+3].[Cr+3] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

Cr2(SO4)3, Cr2O12S3 | |

| Record name | CHROMIC SULFATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/2944 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | chromium(III) sulfate | |

| Source | Wikipedia | |

| URL | https://en.wikipedia.org/wiki/Chromium(III)_sulfate | |

| Description | Chemical information link to Wikipedia. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

||

| Record name | Chromium(III) sulfate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010101538 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Chromosulfuric acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014489259 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID20890642 | |

| Record name | Chromium sulfate (Cr2(SO4)3) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20890642 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

392.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Chromic sulfate is a dark green to violet crystalline material. Used in paints and inks, ceramics, and in textile dyeing. It is noncombustible. The primary hazard of this material is the potential for environmental damage if released. Immediate steps should be taken to limit its spread to the environment., Dark-green to violet crystals; [CAMEO] Violet, red, peach solid; Insoluble in water; [ACGIH] | |

| Record name | CHROMIC SULFATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/2944 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Chromium(III) sulfate | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/2507 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Boiling Point |

Loses water of hydration at 212.0 °F; Cr2(SO4)3 x 18 H2O loses 12 H2O; Cr2(SO4)3 x 15 H2O loses 10 H2O (USCG, 1999) | |

| Record name | CHROMIC SULFATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/2944 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

Solubility |

Practically insoluble in water, Insoluble in water but dissolves to form complexes when reducing agents are added., Practically insoluble in acids, Soluble in alcohol | |

| Record name | CHROMIUM (III) SULFATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2543 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Density |

3.012 at 68 °F for anhydrous salt; Hydrated: 1.867 at 17 °C for salt with 15 H2O; 1.7 at 22 °C for salt with 18 H2O (USCG, 1999), 3.012 | |

| Record name | CHROMIC SULFATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/2944 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | CHROMIUM (III) SULFATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2543 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Color/Form |

Peach-colored solid, Red powder, Violet or red powder | |

CAS No. |

10101-53-8, 14489-25-9 | |

| Record name | CHROMIC SULFATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/2944 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Chromium(III) sulfate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010101538 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Chromosulfuric acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014489259 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Chromium sulfate (Cr2(SO4)3) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20890642 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | CHROMIC SULFATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Y0C99N5TMZ | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | CHROMIUM (III) SULFATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2543 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Melting Point |

212 °F (USCG, 1999), Decomposes >700 °C | |

| Record name | CHROMIC SULFATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/2944 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | CHROMIUM (III) SULFATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2543 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Synthesis routes and methods IV

Procedure details

Synthesis routes and methods V

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.